molecular formula C28H25F3N6O B1666062 Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)- CAS No. 943319-87-7

Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

カタログ番号: B1666062
CAS番号: 943319-87-7
分子量: 518.5 g/mol
InChIキー: KWRBKHJXXYLTAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AP-24567, also known as N-Desmethyl ponatinib, is a CYP3A4-mediated metabolite.

生物活性

Benzamide, specifically the compound 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)- , is known for its potent biological activity, particularly as a multi-targeted receptor tyrosine kinase inhibitor. This compound is more commonly referred to as Ponatinib (AP24534), which has gained attention for its efficacy in treating certain types of cancers, particularly chronic myeloid leukemia (CML).

  • IUPAC Name : N-[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide
  • CAS Number : 943319-70-8
  • Molecular Formula : C29H27F3N6O
  • Molecular Weight : 532.56 g/mol

Ponatinib acts primarily as a pan-BCR-ABL inhibitor , targeting the BCR-ABL fusion protein that is responsible for the pathogenesis of CML. It demonstrates high potency against both wild-type and mutant forms of this protein, notably the T315I mutation, which is often resistant to other treatments. The inhibition of BCR-ABL results in decreased proliferation and survival of leukemic cells.

Biological Activity

Research has shown that Ponatinib exhibits significant biological activity through several mechanisms:

  • Inhibition of Tyrosine Kinases :
    • Ponatinib inhibits the in vitro activity of various tyrosine kinases with IC50 values ranging from 0.10.1 to 2020 nM, including:
      • ABL (0.4 nM)
      • T315I mutant ABL (2.0 nM)
      • VEGFR, PDGFR, FGFR, and others .
  • Antitumor Effects :
    • In preclinical studies, Ponatinib significantly reduced tumor sizes in models expressing native or T315I mutant BCR-ABL compared to control groups .
  • Clinical Efficacy :
    • Clinical trials have demonstrated that Ponatinib is effective in patients with CML who are resistant or intolerant to prior therapies. Its ability to overcome mutation-based resistance makes it a critical option in treatment protocols .

Case Studies and Clinical Trials

Several studies highlight the effectiveness of Ponatinib in treating CML:

  • O'Hare et al. (2009) : Demonstrated that Ponatinib effectively inhibits the T315I mutant form of BCR-ABL in vitro and in vivo models .
  • Gozgit et al. (2011) : Reported on the compound's potent activity against FLT3-driven acute myeloid leukemia, indicating its broader applicability beyond CML .

Toxicity and Side Effects

Despite its efficacy, Ponatinib is associated with several side effects, including:

  • Cardiovascular events (e.g., hypertension)
  • Pancreatitis
  • Myelosuppression

Monitoring and management strategies are essential for patients undergoing treatment with this compound.

Summary Table of Biological Activity

PropertyValue
Target KinasesBCR-ABL, T315I mutant ABL
IC50 ValuesABL: 0.4 nM; T315I: 2.0 nM
Tumor Size ReductionSignificant in preclinical models
Clinical ApplicationEffective for CML resistant cases
Notable Side EffectsCardiovascular issues, pancreatitis

科学的研究の応用

The compound "Benzamide, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-" is also known as ponatinib hydrochloride . This drug has applications in cancer treatment, specifically for chronic myeloid leukemia (CML) .

Scientific Research Applications

Ponatinib is a potent pan-inhibitor of BCR-ABL, including the T315I mutation, which is a mutation that causes resistance to currently approved agents for CML treatment . The drug's design incorporates a carbon-carbon triple bond linker, which allows it to overcome the increased bulk of the Ile315 side chain .

Efficacy Against BCR-ABL Kinase

Ponatinib inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar (nM) IC50 values . It also potently inhibits the proliferation of corresponding Ba/F3-derived cell lines .

In vivo Studies

In studies involving mice injected intravenously with BCR-ABL(T315I) expressing Ba/F3 cells, daily oral administration of ponatinib significantly prolonged their survival . This suggests the potential for ponatinib to be an effective treatment for CML, including in patients who are resistant to other therapies .

Alternative Chemical Names

特性

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O/c1-19-4-5-21(15-20(19)7-9-24-17-33-26-3-2-10-34-37(24)26)27(38)35-23-8-6-22(25(16-23)28(29,30)31)18-36-13-11-32-12-14-36/h2-6,8,10,15-17,32H,11-14,18H2,1H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRBKHJXXYLTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943319-87-7
Record name AP-24567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24567
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EMP4AZ4U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 3
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 4
Reactant of Route 4
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 5
Reactant of Route 5
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 6
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。